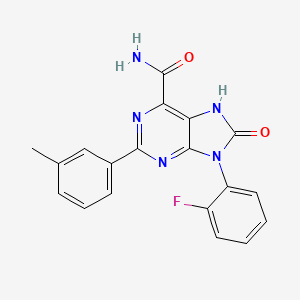

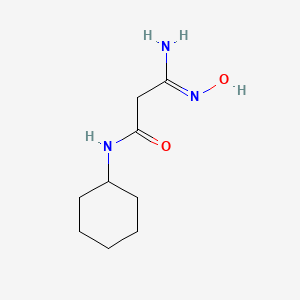

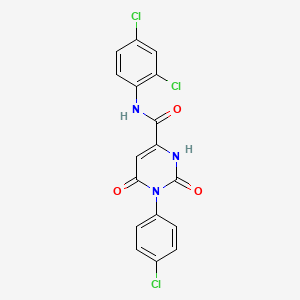

4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Another method involves the reaction of o-aminothiophenol with different electrophilic and nucleophilic reagents .Molecular Structure Analysis

The structure of benzothiazoles involves a benzene ring fused to a thiazole ring . Single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations are some of the techniques used for structural studies .Chemical Reactions Analysis

In a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole derivatives have shown promising results as anti-tubercular compounds . They have been synthesized through various synthetic pathways and have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

Anti-Cancer Agents

Some benzothiazole derivatives have been synthesized and evaluated for cytotoxicity against the breast cancer cell line MCF-7 . Two of the compounds were found to be more potent than tamoxifen, a commonly used drug for treating breast cancer .

Anti-Angiogenic Agents

Benzothiazole derivatives have also been evaluated as antiangiogenic agents . Angiogenesis, the formation of new blood vessels, is crucial for cancer cell survival and tumor growth. Inhibiting this process is a major focus in cancer therapy .

Synthesis of Heterocyclic Azo Dyes

Benzothiazole derivatives have been used in the synthesis of heterocyclic azo dyes . These dyes have various applications in industries such as textiles, paper, and leather.

Development of Anti-VEGF/VEGFR Drugs

The benzothiazole ring system is a core structure of a variety of compounds with a broad range of biological activity, including anticancer activity . The search for an effective anti-VEGF/VEGFR drug has become a major interest of many research groups seeking new cancer therapy via inhibition of angiogenesis .

Synthesis of Nitro-Amidino Benzothiazoles

Nitro-amidino benzothiazoles have been synthesized efficiently by a condensation reaction of nitro-substituted 2-aminobenzothiole with commercially available 4-nitrobenzoylchloride . These compounds can be used as starting compounds for the preparation of other derivatives .

Mecanismo De Acción

While the specific mechanism of action for “4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide” is not available, benzothiazoles in general have been found to exhibit a wide range of biological activities. These activities are often influenced by the substituents on the thiazole ring .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(2)17-16(20)19-9-7-12(8-10-19)15-18-13-5-3-4-6-14(13)21-15/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBMRJPMRGRMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665725 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-benzothiazol-2-yl)-N-isopropyltetrahydro-1(2H)-pyridinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

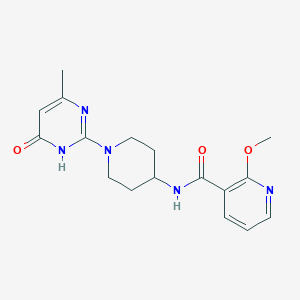

![3-(3,4-Diethoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2689893.png)

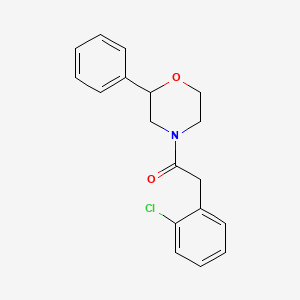

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2689896.png)

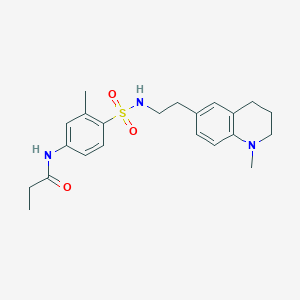

![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2689899.png)

![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)